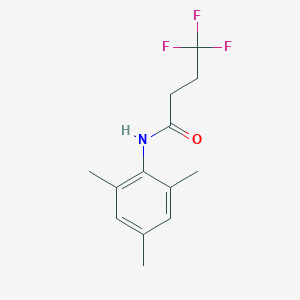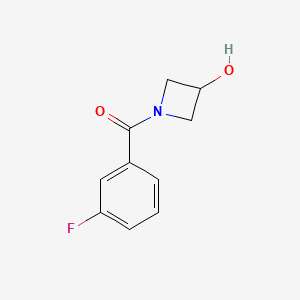![molecular formula C21H23F3N4O B12236498 N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline](/img/structure/B12236498.png)
N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an octahydropyrrolo[3,4-c]pyrrole structure
Preparation Methods
The synthesis of N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline typically involves multiple steps, including the formation of the pyridine and pyrrole rings, followed by the introduction of the trifluoromethyl group and the aniline moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions, using reagents like halogens or organometallic compounds.
Scientific Research Applications
N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with desired chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine and pyrrole rings contribute to its overall stability and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar compounds to N,N-dimethyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}aniline include other trifluoromethyl-substituted pyridine derivatives and pyrrole-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of the trifluoromethyl group, pyridine ring, and pyrrole structure in this compound sets it apart from other related compounds, offering distinct advantages in specific research and industrial contexts.
Properties
Molecular Formula |
C21H23F3N4O |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl]-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H23F3N4O/c1-26(2)18-5-3-4-14(8-18)20(29)28-12-15-10-27(11-16(15)13-28)19-7-6-17(9-25-19)21(22,23)24/h3-9,15-16H,10-13H2,1-2H3 |
InChI Key |
ZDEIGADUCXFLTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12236420.png)

![2-[(3-Fluorophenoxy)methyl]oxolane](/img/structure/B12236427.png)
![3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236438.png)
![1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12236439.png)
![3-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12236443.png)
![1-(4-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12236444.png)
![1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12236451.png)
![[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12236458.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12236465.png)

![3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12236475.png)
![1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine](/img/structure/B12236477.png)
